
1-(1-Methylcyclopentyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methylcyclopentyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclopentyl)piperazine typically involves the reaction of piperazine with 1-methylcyclopentyl halides under basic conditions. Common reagents include sodium or potassium hydroxide, which facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of piperazine derivatives often employs continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported, which significantly reduces reaction times and improves product purity .
化学反应分析
Types of Reactions: 1-(1-Methylcyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen atoms react with alkyl halides or sulfonates to form substituted piperazines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.
Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the specific reagents and conditions used .
科学研究应用
1-(1-Methylcyclopentyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用机制
The mechanism of action of 1-(1-Methylcyclopentyl)piperazine is not fully understood, but it is believed to interact with various molecular targets, including GABA receptors and other neurotransmitter systems. This interaction may result in the modulation of neural activity, leading to potential therapeutic effects. Further research is needed to elucidate the precise pathways and molecular targets involved .
相似化合物的比较
Piperazine: The parent compound, widely used as an anthelmintic agent.
1-(2-Methylcyclopentyl)piperazine: A structural isomer with similar chemical properties.
1-(1-Ethylcyclopentyl)piperazine: Another derivative with an ethyl group instead of a methyl group.
Uniqueness: 1-(1-Methylcyclopentyl)piperazine is unique due to the presence of the methylcyclopentyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
属性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC 名称 |
1-(1-methylcyclopentyl)piperazine |
InChI |
InChI=1S/C10H20N2/c1-10(4-2-3-5-10)12-8-6-11-7-9-12/h11H,2-9H2,1H3 |
InChI 键 |
YAWJNWRPAYVQHE-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)
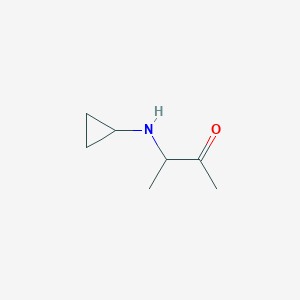
![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
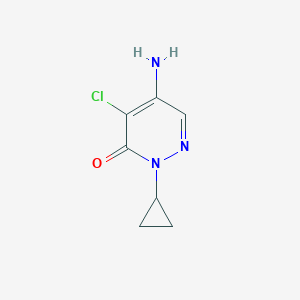
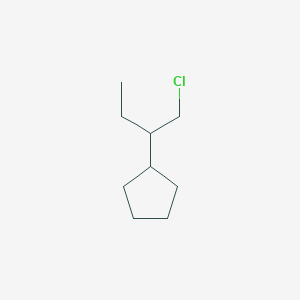
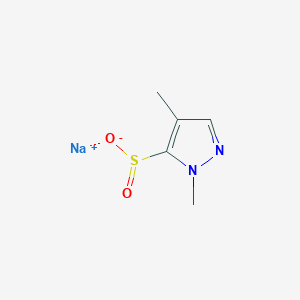
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
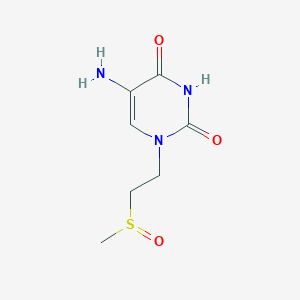
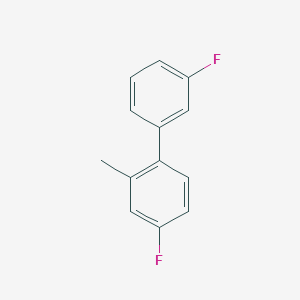
![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)

